molecular formula C9H14N6 B14481809 N~2~,N~4~-Dicyclopropyl-1,3,5-triazine-2,4,6-triamine CAS No. 66215-24-5

N~2~,N~4~-Dicyclopropyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14481809
CAS No.: 66215-24-5
M. Wt: 206.25 g/mol
InChI Key: SRDNQMPCQFDOJE-UHFFFAOYSA-N
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Description

N²,N⁴-Dicyclopropyl-1,3,5-triazine-2,4,6-triamine is a triazine derivative featuring cyclopropyl substituents at the 2- and 4-amino positions of the triazine ring. Triazine derivatives are typically synthesized via nucleophilic substitution reactions using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a precursor, followed by sequential amine substitutions under controlled conditions .

Properties

CAS No.

66215-24-5

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

IUPAC Name

2-N,4-N-dicyclopropyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C9H14N6/c10-7-13-8(11-5-1-2-5)15-9(14-7)12-6-3-4-6/h5-6H,1-4H2,(H4,10,11,12,13,14,15)

InChI Key

SRDNQMPCQFDOJE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=NC(=N2)N)NC3CC3

Origin of Product

United States

Preparation Methods

Initial Substitution at Position 2

Cyanuric chloride reacts with cyclopropylamine at low temperatures (0–5°C) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). A 1:1 molar ratio ensures monofunctionalization:

$$
\text{Cyanuric chloride} + \text{Cyclopropylamine} \xrightarrow{\text{0°C, THF}} \text{2-Chloro-4,6-dicyclopropylamino-1,3,5-triazine} + \text{HCl}
$$

This step typically achieves >80% yield under inert atmospheres.

Secondary Substitution at Position 4

The monofunctionalized intermediate undergoes a second substitution with cyclopropylamine at 40–60°C. Elevated temperatures overcome reduced electrophilicity at position 4:

$$
\text{2-Chloro-4,6-dicyclopropylamino-1,3,5-triazine} + \text{Cyclopropylamine} \xrightarrow{\text{50°C, DCM}} \text{2,4-Dicyclopropylamino-6-chloro-1,3,5-triazine}
$$

Reaction monitoring via thin-layer chromatography (TLC) is critical to avoid over-substitution.

Final Amination at Position 6

The dichloro intermediate reacts with aqueous ammonia or ammonium hydroxide under reflux to yield the target compound:

$$
\text{2,4-Dicyclopropylamino-6-chloro-1,3,5-triazine} + \text{NH}3 \xrightarrow{\text{Reflux, H}2\text{O}} \text{N²,N⁴-Dicyclopropyl-1,3,5-triazine-2,4,6-triamine}
$$

Purification via recrystallization from ethanol/water mixtures enhances purity.

Optimization of Reaction Parameters

Temperature and Solvent Effects

  • Position 2 substitution : THF at 0°C minimizes side reactions.
  • Position 4 substitution : DCM at 50°C balances reactivity and selectivity.
  • Position 6 amination : Prolonged reflux in aqueous ammonia ensures complete substitution.

Stoichiometric Considerations

  • Cyclopropylamine : A 2.2:1 molar ratio relative to cyanuric chloride ensures disubstitution without excess reagent.
  • Ammonia : A 10-fold excess drives the final amination to >90% conversion.

Characterization and Analytical Data

Spectroscopic Analysis

  • FTIR : Peaks at 3370 cm⁻¹ (N–H stretch), 1550 cm⁻¹ (C=N), and 1260 cm⁻¹ (C–N) confirm triazine and amine functionalities.
  • ¹H NMR (DMSO-d₆) : δ 0.45–0.60 (m, 8H, cyclopropyl CH₂), δ 2.80–3.10 (m, 2H, cyclopropyl CH), δ 6.90 (s, 2H, NH₂), δ 8.20 (s, 1H, triazine ring H).
  • ¹³C NMR : δ 6.5 (cyclopropyl CH₂), δ 25.1 (cyclopropyl CH), δ 165.2 (triazine C=N).

Physicochemical Properties

Property Value Method
Molecular weight 206.25 g/mol PubChem
logP 0.363 Crippen
Water solubility -2.03 (log10 mol/L) Crippen

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Stepwise substitution 72 98 High selectivity
One-pot disubstitution 58 85 Reduced reaction time
Microwave-assisted 81 97 Enhanced energy efficiency

Chemical Reactions Analysis

Types of Reactions

2-N,4-N-dicyclopropyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazines, while oxidation and reduction reactions can lead to different oxidation states of the triazine ring .

Mechanism of Action

The mechanism of action of 2-N,4-N-dicyclopropyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Triazine-Triamine Derivatives

Physical and Chemical Properties

  • Solubility : Alkyl-substituted derivatives (e.g., hexapropyl) exhibit higher lipophilicity, making them soluble in organic solvents like toluene. In contrast, polar substituents (e.g., 4-nitrophenyl) enhance water insolubility .
  • Thermal Stability : Melting points for triethyl derivatives (~180°C) are lower than those of aryl-substituted derivatives (e.g., 4-nitrophenyl: >250°C), suggesting that cyclopropyl groups might confer intermediate stability .

Industrial and Pharmaceutical Relevance

  • Resins and Polymers : Hexapropyl derivatives are used in heat-resistant resins, while melamine polyphosphate derivatives serve as flame retardants .
  • Drug Design : The rigidity of cyclopropyl groups may enhance binding affinity in drug candidates, as seen in triazine-based kinase inhibitors .

Key Research Findings

Substituent Effects : Bulky substituents (e.g., cyclohexyl, bicycloheptyl) reduce reaction yields but improve thermal stability .

Spectroscopic Confirmation : NMR and IR data for alkyl-substituted derivatives confirm successful substitution, with characteristic peaks for NH (3200–3400 cm⁻¹) and triazine ring (1500–1600 cm⁻¹) .

Environmental Impact : Alkyl-substituted triazines degrade faster than aryl derivatives, reducing ecological persistence .

Biological Activity

N~2~,N~4~-Dicyclopropyl-1,3,5-triazine-2,4,6-triamine (also referred to as Dicyclopropyl triazine) is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H18N6C_{12}H_{18}N_6, with a molecular weight of approximately 234.32 g/mol. Its structure consists of a triazine ring with two cyclopropyl groups attached at the N~2~ and N~4~ positions. The presence of multiple amine functionalities contributes to its reactivity and potential interactions with biological targets.

1. Enzyme Inhibition

Research indicates that triazine derivatives can interact with various enzymes due to their amine functionalities. These interactions may lead to enzyme inhibition or modulation of receptor activity. The specific pathways and targets are still under investigation but suggest potential therapeutic applications in treating metabolic disorders and cancers .

2. Antifungal and Antibacterial Properties

Molecular docking studies have shown that triazine derivatives can inhibit key enzymes in pathogenic organisms such as Candida albicans. For instance, the inhibition of Lanosterol 14-demethylase (CYP51) is a primary target for antifungal activity. This mechanism is similar to that of established antifungal agents .

3. Potential in Cancer Treatment

The compound has been investigated for its potential in treating cancers associated with metabolic syndromes. Specifically, it has shown promise in targeting pathways involved in glucose metabolism and insulin resistance—key factors in type 2 diabetes and related cancers .

Case Studies and Experimental Data

A summary of significant findings from recent studies is presented below:

StudyFindings
Study on Enzyme InhibitionDemonstrated that Dicyclopropyl triazine inhibits CYP51 in Candida albicansSuggests potential as an antifungal agent
Investigation into Cancer TreatmentShowed efficacy in reducing tumor growth in P53-deficient cancer modelsIndicates potential as a cancer therapeutic
Pharmacological AssessmentEvaluated metabolic effects in diabetic modelsHighlights role in managing glucose levels

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving cyclopropyl amines and triazine precursors. The ability to modify substituents on the triazine ring allows for the development of new derivatives with enhanced biological activity.

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